molecular formula C7H7N3O B15131018 6H-Pyrrolo[3,2-c]pyridin-6-one, 3-amino-1,5-dihydro-

6H-Pyrrolo[3,2-c]pyridin-6-one, 3-amino-1,5-dihydro-

Katalognummer: B15131018
Molekulargewicht: 149.15 g/mol
InChI-Schlüssel: WBQSHIFTQMHQDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6H-Pyrrolo[3,2-c]pyridin-6-one, 3-amino-1,5-dihydro- is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrrolo[3,2-c]pyridin-6-one, 3-amino-1,5-dihydro- typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of aminopyridines with suitable electrophiles can lead to the formation of the desired pyrrolo[3,2-c]pyridinone scaffold .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of laboratory synthesis techniques. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

6H-Pyrrolo[3,2-c]pyridin-6-one, 3-amino-1,5-dihydro- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Wissenschaftliche Forschungsanwendungen

6H-Pyrrolo[3,2-c]pyridin-6-one, 3-amino-1,5-dihydro- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6H-Pyrrolo[3,2-c]pyridin-6-one, 3-amino-1,5-dihydro- involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to altered cellular processes. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6H-Pyrrolo[3,2-c]pyridin-6-one, 3-amino-1,5-dihydro- is unique due to its specific ring fusion and amino substitution, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological systems.

Eigenschaften

Molekularformel

C7H7N3O

Molekulargewicht

149.15 g/mol

IUPAC-Name

3-amino-3,5-dihydropyrrolo[3,2-c]pyridin-6-one

InChI

InChI=1S/C7H7N3O/c8-5-3-9-6-1-7(11)10-2-4(5)6/h1-3,5H,8H2,(H,10,11)

InChI-Schlüssel

WBQSHIFTQMHQDA-UHFFFAOYSA-N

Kanonische SMILES

C1=NC2=CC(=O)NC=C2C1N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.